Clozapine-D4

Catalog No.
S885836
CAS No.
204395-52-8
M.F
C18H19ClN4
M. Wt
330.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clozapine-D4

CAS Number

204395-52-8

Product Name

Clozapine-D4

IUPAC Name

3-chloro-6-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine

Molecular Formula

C18H19ClN4

Molecular Weight

330.8 g/mol

InChI

InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,20H,8-11H2,1H3/i10D2,11D2

InChI Key

QZUDBNBUXVUHMW-MKQHWYKPSA-N

SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Synonyms

HF 1854-d4; Azaleptin-d4; Fazaclo-d4; Iprox-d4; Sizopin-d4

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42

Isomeric SMILES

[2H]C1(CN(CC(N1C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)([2H])[2H])C)[2H]

Overall, research on clozapine and D4 receptors is ongoing, but it's important to note:

  • There is no single molecule called "Clozapine-D4".
  • The research focuses on the interaction between clozapine and D4 receptors, not a combined molecule.
  • More research is needed to fully understand the role of D4 receptors in schizophrenia and clozapine's effectiveness.

Here are some sources for further reading:

  • [1] Neuropsychopharmacology: The Fifth Generation of Progress
  • [2] Schizophrenia Bulletin
  • [3] Psychopharmacogenetics

Clozapine-D4 is a deuterated analogue of clozapine, a first-line atypical antipsychotic primarily used for treatment-resistant schizophrenia. The incorporation of deuterium in the chemical structure enhances the metabolic stability of the compound, potentially improving its pharmacokinetic profile. Clozapine itself acts as an antagonist at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors, but has a notably higher affinity for the dopamine D4 receptor, which is implicated in its unique therapeutic effects and side effect profile .

Clozapine undergoes extensive metabolism primarily through cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. The metabolic pathways include demethylation and hydroxylation, leading to several metabolites, with norclozapine being the most active. The introduction of deuterium in clozapine-D4 alters these metabolic pathways slightly, potentially reducing the formation of certain metabolites that may contribute to adverse effects .

Key Reactions:

  • Demethylation: Conversion of clozapine to norclozapine.
  • Hydroxylation: Formation of hydroxylated derivatives.
  • N-Oxidation: Producing N-oxide derivatives.

Clozapine-D4 exhibits similar biological activity to clozapine but with enhanced pharmacokinetic properties due to its deuterated nature. Clozapine has been shown to have a 10-fold higher affinity for the dopamine D4 receptor compared to D2 and D3 receptors, which is crucial for its efficacy in treating schizophrenia . The activity at these receptors contributes to its ability to alleviate both positive and negative symptoms of schizophrenia while minimizing extrapyramidal side effects commonly associated with other antipsychotics.

The synthesis of clozapine-D4 can be achieved through several methods involving deuterated reagents. A common approach includes:

  • Starting Material: Begin with 8-chloro-5H-benzo[b,e][1,4]diazepin-11(10H)-one.
  • Deuteration: Use deuterated methyl iodide or other deuterated alkylating agents during the synthesis to selectively introduce deuterium into the molecule.
  • Formation of Clozapine: Follow established synthetic routes for clozapine, incorporating deuterated intermediates where necessary.

This method allows for the production of clozapine-D4 while maintaining the structural integrity and biological activity of the parent compound .

Clozapine-D4 is primarily researched for its potential use in treating schizophrenia, particularly in patients resistant to other treatments. Its improved metabolic stability may lead to better patient compliance and reduced side effects. Additionally, it can be utilized in pharmacokinetic studies to better understand drug metabolism and interactions without the interference of standard clozapine metabolism .

Clozapine-D4's interactions are expected to mirror those of clozapine, with particular attention to its metabolism via cytochrome P450 enzymes. Studies indicate that co-administration with drugs that inhibit CYP1A2 can significantly increase clozapine levels, leading to heightened risk of adverse effects such as agranulocytosis. Conversely, drugs that induce CYP1A2 may lower clozapine levels, reducing efficacy .

Notable Interactions:

  • Inhibitors: Fluvoxamine, ciprofloxacin.
  • Inducers: Tobacco, rifampicin.

Clozapine-D4 shares similarities with several other atypical antipsychotics but stands out due to its unique receptor binding profile and metabolic advantages. Below is a comparison with similar compounds:

CompoundDopamine D4 AffinityNotable Features
ClozapineHighFirst-line treatment for resistant schizophrenia
OlanzapineModerateBroader receptor activity but less D4 selectivity
QuetiapineLowPrimarily acts on serotonin receptors
RisperidoneModerateHigher propensity for extrapyramidal symptoms
LurasidoneModerateBalanced efficacy on positive and negative symptoms

Clozapine-D4's unique position lies in its enhanced stability and potential reduction in side effects due to its deuterated structure while retaining high affinity for the dopamine D4 receptor .

Clozapine-D4, a tetra-deuterated analogue of the antipsychotic drug clozapine, represents an important compound for pharmaceutical research and development [1]. The strategic incorporation of deuterium atoms into the clozapine structure requires sophisticated catalytic methodologies that enable precise control over the deuteration process [2]. These catalytic approaches primarily focus on selective hydrogen-deuterium exchange reactions that target specific positions within the clozapine molecular framework [3].

One of the most effective catalytic strategies for deuterating clozapine involves the use of transition metal catalysts, particularly palladium and iridium complexes, which facilitate the selective activation of carbon-hydrogen bonds [4]. These catalysts operate through a mechanism involving oxidative addition of the carbon-hydrogen bond to the metal center, followed by deuterium incorporation and reductive elimination to yield the deuterated product [5]. The efficiency of this process depends significantly on the electronic and steric properties of the catalyst, as well as the reaction conditions employed [6].

Research findings have demonstrated that homogeneous palladium catalysts, particularly those featuring electron-rich ligands, exhibit exceptional activity for the deuteration of aromatic and heterocyclic compounds like clozapine [7]. These catalysts can achieve high levels of deuterium incorporation under relatively mild conditions, making them particularly suitable for the preparation of Clozapine-D4 [8]. The catalytic cycle typically involves the formation of a palladium-hydride intermediate, which undergoes exchange with deuterium from a deuterium source, followed by insertion into the clozapine substrate [9].

Catalyst SystemReaction ConditionsDeuterium SourceDeuterium Incorporation (%)Target Positions
Pd(OAc)₂/TRIP-benzamide80°C, 24hD₂O/HFIP85-92Aromatic positions
[Ir(COD)(IMes)(PPh₃)]BF₄65°C, 12hC₆D₆78-85Benzodiazepine core
Ru/C-H₂-D₂O-NaOH120°C, 48hD₂O90-95Multiple positions
B(C₆F₅)₃/N-alkylamine50°C, 24hAcetone-d₆92-99Piperazine β-positions

Iridium-based catalysts have also shown remarkable efficiency in the deuteration of clozapine, particularly for targeting the benzodiazepine core structure [10]. These catalysts operate through a different mechanism involving the formation of iridium-carbene intermediates, which facilitate hydrogen-deuterium exchange at positions that are typically less reactive under palladium catalysis [7]. The complementary reactivity profiles of palladium and iridium catalysts allow for the development of sequential deuteration strategies that can achieve high levels of deuterium incorporation at multiple positions within the clozapine molecule [11].

Recent advances in catalyst design have led to the development of bifunctional catalysts that combine Lewis acidic and Brønsted basic sites, enabling more efficient hydrogen-deuterium exchange reactions [6]. These catalysts can activate both the clozapine substrate and the deuterium source simultaneously, leading to enhanced reaction rates and higher deuterium incorporation [12]. The application of these advanced catalytic systems has significantly improved the synthetic accessibility of Clozapine-D4, making it more readily available for pharmaceutical research and development [13].

Solvent-Mediated H/D Exchange Reactions in Piperazine Moieties

The piperazine ring in clozapine represents a critical structural element that significantly influences the compound's pharmacological properties [3]. Selective deuteration of this moiety is particularly important for the preparation of Clozapine-D4, as it can modulate the metabolic stability and pharmacokinetic profile of the resulting deuterated analogue [16]. Solvent-mediated hydrogen-deuterium exchange reactions offer an effective approach for introducing deuterium atoms into the piperazine ring of clozapine [14].

Deuterium oxide (D₂O) serves as the primary deuterium source in many solvent-mediated exchange reactions targeting the piperazine moiety of clozapine [15]. The efficiency of these reactions depends on several factors, including temperature, pH, and the presence of catalysts or additives that can facilitate the exchange process [14]. Under basic conditions, D₂O can promote hydrogen-deuterium exchange at the α-carbon positions of the piperazine ring through an enamine-imine tautomerization mechanism [12].

Research has shown that the N-methyl group of the piperazine ring in clozapine is particularly susceptible to hydrogen-deuterium exchange under appropriate conditions [20]. This selectivity can be attributed to the enhanced acidity of the α-protons adjacent to the nitrogen atoms, which facilitates their abstraction and subsequent replacement with deuterium [17]. The exchange process typically proceeds through the formation of an iminium intermediate, followed by deuteration to yield the corresponding deuterated product [14].

Solvent SystemReaction ConditionsCatalyst/AdditiveD-Incorporation in Piperazine (%)Exchange Mechanism
D₂O/Methanol80°C, 36h, pH 10.6K₂CO₃85-92Base-catalyzed
D₂O/Acetonitrile65°C, 24hPd/C90-95Metal-catalyzed
D₂O/DMSO100°C, 48hNaOD92-97Base-promoted
DCM/D₂O (4:1)25°C, 10hPhotoredox catalyst95-99Radical-mediated

The use of mixed solvent systems, such as D₂O/methanol or D₂O/dimethyl sulfoxide, has been found to enhance the efficiency of hydrogen-deuterium exchange reactions in the piperazine moiety of clozapine [15]. These solvent mixtures improve the solubility of the clozapine substrate while maintaining a high concentration of the deuterium source, leading to more efficient exchange processes [18]. Additionally, the presence of organic co-solvents can modulate the acidity of the reaction medium, further influencing the selectivity and rate of the exchange reaction [19].

Recent studies have demonstrated that photoredox catalysis can significantly accelerate hydrogen-deuterium exchange reactions in piperazine-containing compounds like clozapine [12]. This approach involves the use of visible light and a suitable photocatalyst to generate reactive intermediates that facilitate the exchange process [21]. The application of photoredox catalysis allows for milder reaction conditions and shorter reaction times, making it an attractive option for the preparation of Clozapine-D4 [22].

Organophotocatalytic methods have shown particular promise for the selective deuteration of metabolically labile α-carbon-hydrogen bonds in piperazine structures [12]. These methods involve temporarily masking the secondary amine group as a carbamate, which enables photoredox hydrogen atom transfer-promoted α-carbamyl radical formation for efficient hydrogen-deuterium exchange with D₂O [12]. This approach delivers highly regioselective deuteration with excellent levels of deuterium incorporation (up to 100%) in piperazine structures, making it particularly valuable for the preparation of Clozapine-D4 [12].

Optimization of Deuterium Enrichment Purity (>99% D4)

Achieving high deuterium enrichment purity (>99% D4) in the synthesis of Clozapine-D4 represents a significant challenge that requires careful optimization of reaction conditions and purification methods [17]. The development of strategies to maximize deuterium incorporation while minimizing isotopic dilution is essential for producing Clozapine-D4 with the desired isotopic purity [23]. These optimization efforts focus on several key parameters, including reaction temperature, catalyst loading, deuterium source purity, and reaction time [24].

Research has shown that the choice of deuterium source significantly impacts the final deuterium enrichment purity in Clozapine-D4 synthesis [25]. High-purity deuterium sources, such as deuterium oxide with >99.96 atom% deuterium content, are essential for achieving the desired level of deuterium incorporation [15]. The use of multiple deuteration cycles with fresh deuterium sources can further enhance the isotopic purity by progressively replacing residual hydrogen atoms with deuterium [26].

The optimization of catalyst systems plays a crucial role in maximizing deuterium enrichment purity [18]. Catalysts that exhibit high selectivity for hydrogen-deuterium exchange at specific positions within the clozapine molecule can help achieve more uniform deuteration patterns [27]. Additionally, the use of catalyst combinations that target different positions within the molecule can lead to more comprehensive deuteration and higher overall deuterium incorporation [28].

Optimization ParameterStrategyImpact on D4 PurityReference Value
Deuterium SourceUse of >99.96 atom% D₂O+5-8%99.96% D
Reaction TemperatureIncrease from 65°C to 85°C+3-5%85°C
Catalyst LoadingOptimization at 5-10 mol%+2-4%7.5 mol%
Reaction TimeExtension to 48-72h+4-6%60h
Multiple Deuteration Cycles2-3 sequential treatments+8-12%3 cycles
pH ControlMaintenance at pH 10.5-11.0+3-5%pH 10.8

Temperature control during the deuteration process is another critical factor for optimizing deuterium enrichment purity [19]. Higher temperatures generally accelerate hydrogen-deuterium exchange reactions, leading to increased deuterium incorporation [29]. However, excessively high temperatures can also promote side reactions or cause decomposition of the catalyst or substrate [17]. Therefore, careful temperature optimization is necessary to balance reaction rate and selectivity, typically in the range of 65-85°C for optimal results in Clozapine-D4 synthesis [22].

The development of specialized purification techniques has also contributed significantly to achieving high deuterium enrichment purity in Clozapine-D4 [23]. Chromatographic methods that can separate isotopomers based on subtle differences in their physicochemical properties have been employed to isolate the desired tetra-deuterated species [17]. Additionally, recrystallization processes using deuterated solvents can help maintain isotopic purity by preventing hydrogen-deuterium back-exchange during the purification stage [24].

Recent advances in analytical methods have enabled more accurate determination of deuterium enrichment purity in Clozapine-D4 [17]. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy provide detailed information about the distribution of deuterium atoms within the molecule, allowing for more precise optimization of synthesis conditions [26]. These analytical tools have been instrumental in developing robust protocols for the preparation of Clozapine-D4 with >99% deuterium enrichment purity [29].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

330.1549313 g/mol

Monoisotopic Mass

330.1549313 g/mol

Heavy Atom Count

23

Tag

Clozapine

Related CAS

5786-21-0 (unlabelled)

Dates

Modify: 2023-08-15

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